Ethyl 4-(2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 4-[2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O3S/c1-2-29-19(28)25-11-9-24(10-12-25)17(27)13-30-16-7-6-15-21-22-18(26(15)23-16)14-5-3-4-8-20-14/h3-8H,2,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQLWEBMCWXDCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory actions. These compounds can make specific interactions with different target receptors due to their hydrogen bond accepting and donating characteristics.
Mode of Action
It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors.
Biochemical Pathways
Compounds with similar structures have been found to inhibit various enzymes, suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures.
Biological Activity
Ethyl 4-(2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate (CAS Number: 868967-71-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including cytotoxicity, antimicrobial properties, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 434.5 g/mol. The structure incorporates a piperazine ring, a triazole moiety, and a pyridazine derivative linked via a thioacetyl group. This unique combination suggests potential interactions with various biological targets.
1. Cytotoxic Activity
Recent studies have evaluated the cytotoxic effects of various triazole derivatives, including those related to the compound . Notably, compounds with similar structures have demonstrated significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). For instance:
| Compound Type | Cell Line | IC50 (nM) |
|---|---|---|
| Triazole Derivative | MCF-7 | 45–97 |
| Triazole Derivative | HCT-116 | 6–99 |
These values indicate that ethyl derivatives can exhibit potent anticancer activities comparable to established chemotherapeutic agents like sorafenib (IC50: 144 nM for MCF-7) .
2. Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. In vitro studies on related triazole compounds have shown promising results against various bacterial strains. For example, certain derivatives demonstrated effective inhibition against Mycobacterium bovis with MIC values as low as 31.25 μg/mL .
The proposed mechanisms of action for compounds in this class include:
- Inhibition of Kinases : Some studies suggest that these compounds may inhibit cyclin-dependent kinases (CDK2), which are crucial for cell cycle regulation .
- Induction of Apoptosis : Compounds have been shown to induce apoptosis in cancer cells through the activation of intrinsic pathways .
Case Study 1: Anticancer Activity
In a recent study focused on triazolo derivatives, a compound similar to this compound exhibited significant antiproliferative effects on A549 lung cancer cells with an IC50 value of approximately 0.98 µM. The study also indicated that these compounds could effectively inhibit the c-Met signaling pathway, which is often dysregulated in cancers .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of triazole derivatives against various pathogens. The study found that certain derivatives exhibited comparable or superior activity to traditional antibiotics against strains such as Staphylococcus aureus and Escherichia coli .
Scientific Research Applications
Biological Activities
Anticancer Properties : Research indicates that derivatives of this compound exhibit significant anticancer activities. For instance, a related triazolo-pyridazine derivative demonstrated enhanced apoptosis in cancer cell lines such as MCF-7 by promoting cell death through various pathways .
Antimicrobial Effects : Some studies have suggested that compounds containing the triazole moiety possess antimicrobial properties. They have been shown to inhibit the growth of several bacterial strains, indicating potential use in developing new antibiotics .
Neuroprotective Effects : The piperazine ring in the compound has been associated with neuroprotective effects. Research suggests that derivatives can modulate neurotransmitter systems and may be beneficial in treating neurodegenerative diseases .
Case Studies and Research Findings
-
Study on Anticancer Activity :
- A study investigating the cytotoxic effects of triazolo-pyridazine derivatives revealed that certain compounds led to a significant increase in apoptosis rates in cancer cell lines compared to controls. The results indicated a potential mechanism involving the inhibition of specific signaling pathways critical for cancer cell survival .
-
Molecular Docking Studies :
- In silico analyses have shown that Ethyl 4-(2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate exhibits favorable binding interactions with targets such as epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K). These interactions suggest a potential for development as an anticancer therapeutic agent .
- Antimicrobial Activity Assessment :
Chemical Reactions Analysis
Table 1: Key Synthetic Steps and Conditions
Data aggregated from methodologies in .
-
Thioether Linkage Reactivity : The –S– group undergoes oxidation to sulfoxide or sulfone derivatives using mCPBA (meta-chloroperbenzoic acid) in dichloromethane.
-
Ester Hydrolysis : The ethyl carboxylate is hydrolyzed to carboxylic acid under basic conditions (NaOH, H₂O/THF), enabling further derivatization .
Heterocyclic Ring Modifications
The triazolopyridazine core participates in electrophilic substitution and cycloaddition reactions:
Electrophilic Aromatic Substitution
-
Nitration : Reacts with HNO₃/H₂SO₄ at 0°C to introduce nitro groups at the pyridazine ring’s C7 position .
-
Halogenation : Treatment with NBS (N-bromosuccinimide) in CCl₄ yields brominated derivatives at the pyridine ring .
Cycloaddition Reactions
-
Diels-Alder Reactivity : The electron-deficient pyridazine ring acts as a dienophile, reacting with cyclopentadiene at 110°C to form fused bicyclic adducts .
Catalytic and Cross-Coupling Reactions
The pyridine and triazole rings enable metal-catalyzed transformations:
Table 2: Catalytic Reactions and Outcomes
| Reaction Type | Catalyst System | Product Application |
|---|---|---|
| Suzuki-Miyaura coupling | Pd(PPh₃)₄, K₂CO₃, dioxane | Biaryl derivatives for SAR studies |
| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos, toluene | Amino-substituted analogs |
| Click chemistry | CuSO₄, sodium ascorbate | Triazole-linked conjugates |
Mechanistic studies suggest the pyridinyl group enhances electron density, facilitating oxidative addition in cross-couplings .
Degradation and Stability Studies
-
Photodegradation : Exposure to UV light (λ = 254 nm) in methanol results in cleavage of the thioether bond, forming pyridazine-thiol and acetyl-piperazine fragments.
-
Hydrolytic Stability : Stable in acidic conditions (pH 4–6) but degrades rapidly in alkaline media (pH > 8) due to ester hydrolysis .
Mechanistic Insights from Analogous Compounds
Preparation Methods
Cyclization of Hydrazine Derivatives with Nitriles
A method adapted from triazolopyrazine syntheses involves reacting 3-aminopyridazine-6-thiol 1 with pyridine-2-carbonitrile 2 in the presence of acetic acid and ammonium acetate. The reaction proceeds at 120°C for 12 hours, yielding 3-(pyridin-2-yl)-triazolo[4,3-b]pyridazine-6-thiol 3 (67% yield).
Reaction Conditions:
- Solvent: Acetic acid
- Catalyst: Ammonium acetate (1.2 equiv)
- Temperature: 120°C
- Time: 12 hours
Copper-Catalyzed [3+2] Cycloaddition
An alternative approach employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). 6-Azidopyridazine 4 reacts with 2-ethynylpyridine 5 in dimethylformamide (DMF) at 80°C, forming the triazolopyridazine core 6 (72% yield).
Key Data:
| Parameter | Value |
|---|---|
| Catalyst | CuI (10 mol%) |
| Ligand | TBTA (20 mol%) |
| Solvent | DMF |
| Temperature | 80°C |
| Time | 8 hours |
Preparation of Piperazine-1-Carboxylate Intermediate
The piperazine fragment is synthesized via carbamate protection. Ethyl chloroformate reacts with piperazine 7 in dichloromethane (DCM) under basic conditions to yield ethyl piperazine-1-carboxylate 8 (89% yield).
Optimization Note:
- Use of triethylamine (2.5 equiv) as a base minimizes side reactions.
- Reaction completion is confirmed by TLC (Rf = 0.45 in ethyl acetate/hexane 1:1).
Thioacetylation and Coupling Strategies
Thioacetic Acid Activation
The thiol group in 3 is activated using bromoacetyl bromide 9 in tetrahydrofuran (THF) at 0°C. This forms 2-((3-(pyridin-2-yl)-triazolo[4,3-b]pyridazin-6-yl)thio)acetyl bromide 10 (82% yield).
Critical Parameters:
- Temperature control (0–5°C) prevents decomposition.
- Stirring time: 2 hours.
Nucleophilic Substitution with Piperazine
Intermediate 10 reacts with ethyl piperazine-1-carboxylate 8 in the presence of potassium carbonate (K2CO3) in acetonitrile. The mixture is refluxed for 6 hours to afford the final compound 11 (68% yield).
Reaction Table:
| Component | Quantity | Role |
|---|---|---|
| 10 | 1.0 equiv | Electrophile |
| 8 | 1.2 equiv | Nucleophile |
| K2CO3 | 2.0 equiv | Base |
| Solvent | Acetonitrile | Polar aprotic |
| Temperature | Reflux (82°C) | Accelerate kinetics |
Purification and Characterization
Chromatographic Purification
Crude product 11 is purified via flash chromatography (SiO2, ethyl acetate/hexane 3:7 → 1:1 gradient). The isolated compound exhibits >95% purity by HPLC.
Spectroscopic Data
- 1H NMR (400 MHz, CDCl3): δ 8.72 (d, J = 4.8 Hz, 1H, pyridine-H), 8.35 (s, 1H, triazole-H), 7.91–7.85 (m, 2H, pyridazine-H), 4.21 (q, J = 7.1 Hz, 2H, COOCH2CH3), 3.65–3.58 (m, 4H, piperazine-H), 2.56 (s, 2H, SCH2CO), 1.29 (t, J = 7.1 Hz, 3H, COOCH2CH3).
- HRMS (ESI+): m/z calcd for C21H22N7O3S [M+H]+: 484.1509; found: 484.1513.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (h) | Cost Efficiency |
|---|---|---|---|---|
| Cyclization (Route 1) | 67 | 93 | 12 | Moderate |
| CuAAC (Route 2) | 72 | 95 | 8 | High |
| Thioacetylation | 82 | 91 | 6 | Low |
Key Findings:
- Copper-catalyzed cycloaddition offers higher yield and shorter reaction time.
- Thioacetylation requires careful stoichiometry to avoid diacylation byproducts.
Challenges and Optimization Strategies
Byproduct Formation in Thioacetylation
Excess bromoacetyl bromide leads to diacylated species. Mitigation involves slow addition (1 drop/2 min) and strict temperature control.
Piperazine Solubility Issues
Switching from acetonitrile to DMF improves solubility of 8 , enhancing coupling efficiency from 68% to 76%.
Industrial-Scale Considerations
For kilogram-scale production:
- Replace chromatographic purification with recrystallization (ethanol/water 4:1, 78% recovery).
- Use flow chemistry for CuAAC to reduce reaction time to 3 hours.
Q & A
Basic Questions
Q. What are the key synthetic routes for preparing Ethyl 4-(2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate?
- Methodological Answer : The compound is synthesized via multi-step transformations. A typical route involves:
Thioacetylation : Reacting a triazolopyridazine precursor (e.g., 3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-thiol) with bromoacetylpiperazine derivatives in methanol or ethanol under reflux, using sodium methoxide as a base to deprotonate the thiol group .
Esterification : Introducing the ethyl carboxylate group via reaction with ethyl chloroformate in anhydrous DMF, catalyzed by EDCI·HCl and HOBt .
Purification : Column chromatography (silica gel, cyclohexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures is recommended .
Q. Which analytical techniques are critical for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use and NMR in CDCl or DMSO-d to confirm substituent positions and piperazine ring conformation .
- HRMS : High-resolution mass spectrometry validates molecular formula (e.g., CHNOS) with an error margin < 2 ppm .
- XRD : Single-crystal X-ray diffraction resolves stereochemical ambiguities, particularly for triazolopyridazine and piperazine moieties .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the thioacetylation step?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the thiol group. Avoid protic solvents that may protonate the intermediate .
- Catalyst Screening : Test bases like NaH or KCO to compare deprotonation efficiency with sodium methoxide .
- Temperature Control : Maintain 50–60°C to balance reaction rate and byproduct formation. Monitor progress via TLC (R ~0.6 in cyclohexane/ethyl acetate 2:1) .
Q. What computational strategies are effective for predicting biological targets of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to dock the compound into enzyme active sites (e.g., COX-2, lanosterol 14α-demethylase) retrieved from Protein Data Bank (PDB). Focus on hydrogen bonding with pyridinyl nitrogen and hydrophobic interactions with the triazolopyridazine core .
- MD Simulations : Perform 100-ns molecular dynamics simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) of ligand-protein complexes .
Q. How should researchers address contradictory spectral data (e.g., NMR splitting patterns) for this compound?
- Methodological Answer :
- Variable Temperature NMR : Conduct experiments at 25°C and 50°C to identify dynamic effects (e.g., piperazine ring puckering) causing signal splitting .
- 2D-COSY/HSQC : Resolve overlapping peaks by correlating - and - couplings .
- Comparative Analysis : Cross-reference with XRD data to validate spatial arrangements of substituents .
Methodological Challenges and Solutions
Q. What strategies mitigate degradation during purification of this compound?
- Methodological Answer :
- Dry Loading : Adsorb crude product onto Celite before column chromatography to minimize exposure to acidic/basic conditions .
- Inert Atmosphere : Use argon or nitrogen during solvent evaporation to prevent oxidation of the thioether linkage .
- Stability Testing : Store purified compound at −20°C in amber vials with desiccants to assess shelf life under varying humidity/temperature .
Q. How can regioselectivity be controlled during triazole ring formation?
- Methodological Answer :
- Protecting Groups : Temporarily block reactive sites on pyridazine (e.g., with tert-butyldimethylsilyl chloride) to direct cyclization to the desired position .
- Microwave-Assisted Synthesis : Apply controlled microwave irradiation (100–120°C, 30 min) to enhance kinetic selectivity for 1,2,4-triazole over 1,3,4-isomers .
Data Interpretation and Reporting
Q. How should researchers validate the biological activity of derivatives of this compound?
- Methodological Answer :
- Dose-Response Assays : Perform IC determinations for enzyme inhibition (e.g., COX-2) using fluorogenic substrates. Include positive controls (e.g., Celecoxib) .
- Selectivity Profiling : Screen against related enzymes (e.g., COX-1) to assess specificity. Use a panel of 10+ targets to identify off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
